molecular formula C17H15N3O5S2 B15010209 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone

Cat. No.: B15010209
M. Wt: 405.5 g/mol
InChI Key: QPTBOEBDNOQGQH-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone is a complex organic compound characterized by its unique thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine and 4-methoxy-3-nitrobenzaldehyde. The key steps in the synthesis may involve:

    Thioether Formation: The reaction between the thieno[2,3-d]pyrimidine derivative and a suitable thiol reagent under basic conditions to form the thioether linkage.

    Aldol Condensation: The condensation of the thioether intermediate with 4-methoxy-3-nitrobenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thieno[2,3-d]pyrimidine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
  • 2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide
  • (E)-dimethyl 2-(2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate

Uniqueness

2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thieno[2,3-d]pyrimidine core and the presence of both hydroxyl and nitro groups make it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N3O5S2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H15N3O5S2/c1-8-9(2)27-16-14(8)15(22)18-17(19-16)26-7-12(21)10-4-5-13(25-3)11(6-10)20(23)24/h4-6H,7H2,1-3H3,(H,18,19,22)

InChI Key

QPTBOEBDNOQGQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C

Origin of Product

United States

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